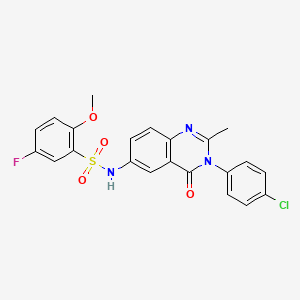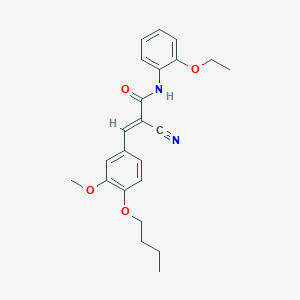
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s by scientists at Bayer Pharmaceuticals, who were searching for a new class of drugs that could target cancer cells with greater specificity and efficacy.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 is complex and involves several pathways. This compound is a multi-kinase inhibitor, which means that it can block the activity of several different enzymes that are involved in tumor growth and angiogenesis. (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Biochemical and Physiological Effects:
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 has several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy in cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, one limitation of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the identification of biomarkers that can predict patient response. Additionally, there is ongoing research on the use of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 in human patients.
Synthesis Methods
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 involves several steps, including the coupling of two aromatic rings, the addition of a cyano group, and the formation of a propenamide moiety. The final product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity against a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 has also been shown to inhibit the growth of tumor blood vessels, which is a critical step in the development and spread of cancer.
properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-6-13-29-21-12-11-17(15-22(21)27-3)14-18(16-24)23(26)25-19-9-7-8-10-20(19)28-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFMRTZQKUTFO-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
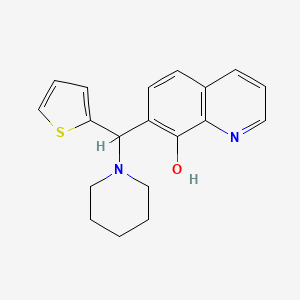
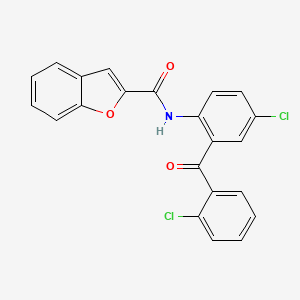
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
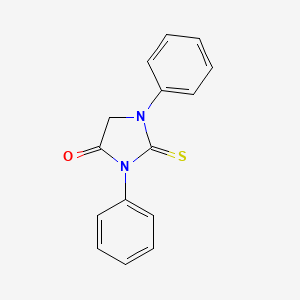
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)

